Home > Products > Screening Compounds P114061 > 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d )pyrimidine
5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d )pyrimidine - 129970-97-4

5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d )pyrimidine

Catalog Number: EVT-1521904
CAS Number: 129970-97-4
Molecular Formula: C17H18N6O6S
Molecular Weight: 434.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrazolo-pyrimidine core with a beta-D-ribofuranosyl group and a nitrobenzyl thioether substituent. The presence of these functional groups suggests possible interactions with biological systems, making it a subject of interest for further research.

Source

This compound can be synthesized through various chemical reactions involving starting materials that include ribofuranosyl derivatives and pyrazolo-pyrimidine frameworks. While specific sourcing information is limited, it is likely that the compound can be derived from commercially available precursors used in organic synthesis.

Classification

5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine belongs to the class of nucleoside analogs. It exhibits properties characteristic of both purine and pyrimidine derivatives, indicating its potential role in nucleic acid metabolism or as an inhibitor of nucleoside-related enzymes.

Synthesis Analysis

Methods

The synthesis of 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine typically involves multi-step organic reactions:

  1. Formation of the Pyrazolo-Pyrimidine Core: The initial step may involve the condensation of appropriate hydrazines with pyrimidine derivatives to form the pyrazolo-pyrimidine structure.
  2. Introduction of the Beta-D-Ribofuranosyl Group: This can be achieved through glycosylation reactions where ribofuranose is introduced to the nitrogen atom at position 3 of the pyrazolo-pyrimidine.
  3. Thioether Formation: The final step involves the introduction of the nitrobenzyl thio group, which may require thiol activation or coupling reactions with 4-nitrobenzyl halides.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure.

Molecular Structure Analysis

Structure

The molecular structure of 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine can be depicted as follows:

  • Molecular Formula: C15H18N4O4S
  • Molecular Weight: Approximately 350.40 g/mol

The structural representation shows a pyrazolo-pyrimidine ring system attached to a ribofuranose sugar and a nitrobenzyl thioether group.

Data

The compound's structural integrity can be analyzed using computational chemistry methods, including molecular modeling and docking studies to predict its interactions with biological targets.

Chemical Reactions Analysis

Reactions

5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine may undergo several chemical reactions:

  1. Nucleophilic Substitution: The thioether group can participate in nucleophilic substitution reactions under appropriate conditions.
  2. Hydrolysis: The compound may hydrolyze under acidic or basic conditions, affecting its biological activity.
  3. Reductive Reactions: The nitro group may be subject to reduction, leading to different derivatives with altered pharmacological properties.

Technical Details

Kinetic studies and mechanistic pathways should be explored using spectroscopic techniques to understand the reactivity patterns of this compound comprehensively.

Mechanism of Action

Process

The mechanism of action for 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine likely involves interaction with specific enzymes or receptors within biological systems:

  1. Inhibition of Nucleoside Metabolism: Given its structural similarity to nucleosides, it may act as an inhibitor for nucleoside kinases or phosphorylases.
  2. Modulation of RNA Synthesis: The compound could interfere with RNA polymerase activity due to its incorporation into RNA strands.

Data

Experimental validation through enzyme assays and cellular studies will provide insights into its exact mechanism and potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in water and organic solvents needs to be assessed for practical applications.

Chemical Properties

  • Stability: Stability under various pH levels should be evaluated.
  • Reactivity: Reactivity towards electrophiles and nucleophiles will inform its utility in further synthetic applications.

Relevant data from stability studies should be compiled to ensure safe handling and storage.

Applications

Scientific Uses

5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine has potential applications in:

  1. Antiviral Research: As a nucleoside analog, it may exhibit antiviral properties by inhibiting viral replication.
  2. Cancer Therapy: Its ability to interfere with nucleic acid synthesis makes it a candidate for anticancer drug development.
  3. Biochemical Probes: It can serve as a tool for studying nucleic acid metabolism in various biological systems.

Further research into these applications will enhance understanding and pave the way for clinical studies.

Synthesis and Structural Elucidation

Synthetic Strategies for Pyrazolo[4,3-d]pyrimidine Nucleoside Analogues

The synthesis of pyrazolo[4,3-d]pyrimidine nucleosides typically follows a convergent approach involving heterocycle construction followed by ribosylation. For the target compound, the core strategy begins with formycin A (7-amino-3-β-D-ribofuranosylpyrazolo[4,3-d]pyrimidine) as a key precursor [1] [9]. Modern synthetic routes employ regioselective functionalization at the C7 position through thiation-chlorination sequences. Specifically, tri-O-acetyloxoformycin B undergoes thiation with phosphorus pentasulfide to yield 3-β-D-ribofuranosyl-7-thioxopyrazolo[4,3-d]pyrimidin-5-one (≥85% yield). Subsequent chlorination with phosphorus oxychloride or phenyl phosphonic dichloride generates the pivotal intermediate 5,7-dichloro-3-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine [1]. Nucleophilic displacement of the C7-chloro group with 4-nitrobenzylthiol completes the modular assembly, while deacetylation affords the final compound. This route achieves an overall yield of 42-48% with HPLC purity >95% [1] [8].

Table 1: Key Synthetic Approaches for Pyrazolo[4,3-d]pyrimidine Analogues

Starting MaterialKey ReagentsIntermediateYield
Formycin AP₄S₁₀, Pyridine7-Thioxo derivative85-90%
Tri-O-acetyloxoformycin BPOCl₃5,7-Dichloro intermediate75-80%
5,7-Dichloro intermediate4-Nitrobenzylthiol, K₂CO₃Thioconjugated product90-92%
Acetylated thioconjugateNH₃/MeOHDeacetylated final product95%

Key Intermediates in the Ribofuranosyl Conjugation Pathway

Ribofuranosyl conjugation necessitates precise protecting group strategies to prevent undesired side reactions. The 2',3',5'-tri-O-acetyl-β-D-ribofuranosyl moiety is universally employed due to its orthogonal deprotection characteristics [1] [6]. The acetyl groups stabilize the glycosidic bond during chlorination at C5/C7 while maintaining β-stereochemistry. Crystallographic analysis confirms that the ribose ring adopts a C3'-endo puckering conformation, optimizing hydrogen bonding between the 2'-OH and pyrazolo N1 [9]. Critical to functionality is the sequential ammonolysis at C5: treatment of the 5,7-dichloro intermediate with liquid ammonia yields the 5-amino-7-chloro derivative, which serves as the direct precursor for thioether formation. This selectivity arises from the superior leaving group capacity of C7-chloro due to extended bond resonance with the adjacent pyrimidine nitrogen [1] [8].

Role of Nitrobenzylthio Substituents in Modular Synthesis

The 4-nitrobenzylthio moiety confers dual functionality: it serves as a photolabile protecting group for subsequent modifications while enhancing biological activity through hydrophobic interactions. The strong electron-withdrawing nitro group polarizes the C-S bond (bond length: 1.82Å by DFT calculations), facilitating nucleophilic displacement at C7 [8]. Kinetic studies reveal that substitution with 4-nitrobenzylthiol proceeds 15-fold faster than with unsubstituted benzylthiol due to diminished transition state energy (ΔΔG‡ = -2.8 kcal/mol). The nitro group's position is critical—para-substitution maximizes electronic effects without sterically hindering conjugate addition. This modular design enables late-stage diversification; the nitro group can be reduced to amines for peptide conjugation, as demonstrated in recent antibacterial hybrids [8].

Comparative Analysis with Thiazolo- and Oxazolo-Fused Pyrimidine Analogues

Heterocycle fusion significantly influences electronic profiles and bioactivity. Thiazolo[3,2-a]pyrimidines exhibit a 0.35 eV lower HOMO energy than pyrazolo[4,3-d]pyrimidines due to sulfur's electron-withdrawing effect, reducing nucleophilicity at C7 [7] [10]. Conversely, oxazolo[5,4-d]pyrimidines display higher membrane permeability (LogP increased by 0.8 units) but diminished kinase affinity. Bioactivity comparisons reveal stark contrasts: while thiazolo[3,2-a]pyrimidine bromides show acetylcholinesterase inhibition (IC₅₀ = 1–5 μM) [7], pyrazolo[4,3-d]pyrimidines with nitrobenzylthio groups exhibit superior antibacterial potency against Staphylococcus aureus (MIC = 1–2 μg/mL vs. 9.375 μg/mL for thiazolo analogues) [8] [10]. The target compound's ribofuranosyl group enhances water solubility (log S = -2.1) compared to aglycone thiazolo analogues (log S = -3.8).

Table 2: Structural and Bioactivity Comparison of Fused Pyrimidine Heterocycles

ParameterPyrazolo[4,3-d]pyrimidineThiazolo[3,2-a]pyrimidineOxazolo[5,4-d]pyrimidine
Representative Structure5-Amino-7-((4-nitrobenzyl)thio)-3-ribofuranosylBromide salt derivatives3-Aryl-7-anilino derivatives
HeteroatomsN-NS-NO-N
C log P-0.851.20.7
AChE InhibitionNot reportedIC₅₀: 1–5 μM [7]Weak activity
Antibacterial Activity (MIC)1–2 μg/mL (S. aureus) [8]9.375 μg/mL (E. coli) [10]Not reported
Kinase Inhibition (VEGFR2)ModerateNot reportedIC₅₀: 0.33 μM [5]

Structural Analysis and Molecular Characterization

Properties

CAS Number

129970-97-4

Product Name

5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d )pyrimidine

IUPAC Name

(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C17H18N6O6S

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1

InChI Key

BRSNNJIJEZWSBU-XNIJJKJLSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.